N-[1-(furan-2-ylcarbonyl)piperidin-4-yl]-1-methyl-1H-indole-3-carboxamide
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Overview
Description
N-[1-(furan-2-ylcarbonyl)piperidin-4-yl]-1-methyl-1H-indole-3-carboxamide is a complex organic compound that features a combination of furan, piperidine, and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(furan-2-ylcarbonyl)piperidin-4-yl]-1-methyl-1H-indole-3-carboxamide typically involves multiple steps, starting with the preparation of the individual moieties. The furan ring can be synthesized through the cyclization of appropriate precursors, while the piperidine ring is often derived from piperidine derivatives. The indole moiety can be synthesized using methods such as the Fischer indole synthesis .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of efficient catalysts, high-yield reactions, and streamlined purification processes to ensure the compound is produced in sufficient quantities and purity for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-[1-(furan-2-ylcarbonyl)piperidin-4-yl]-1-methyl-1H-indole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The carbonyl group in the furan ring can be reduced to form alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃/H₂SO₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction can produce furan-2-methanol .
Scientific Research Applications
N-[1-(furan-2-ylcarbonyl)piperidin-4-yl]-1-methyl-1H-indole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(furan-2-ylcarbonyl)piperidin-4-yl]-1-methyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The furan and piperidine rings contribute to the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Furanylfentanyl: N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]-furan-2-carboxamide, a potent synthetic opioid.
Indole Derivatives: Compounds like indole-3-acetic acid and tryptophan, which have significant biological activities.
Uniqueness
N-[1-(furan-2-ylcarbonyl)piperidin-4-yl]-1-methyl-1H-indole-3-carboxamide is unique due to its combination of furan, piperidine, and indole moieties, which confer distinct chemical and biological properties. This combination allows for diverse applications and interactions that are not typically observed in simpler compounds.
Properties
Molecular Formula |
C20H21N3O3 |
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Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-[1-(furan-2-carbonyl)piperidin-4-yl]-1-methylindole-3-carboxamide |
InChI |
InChI=1S/C20H21N3O3/c1-22-13-16(15-5-2-3-6-17(15)22)19(24)21-14-8-10-23(11-9-14)20(25)18-7-4-12-26-18/h2-7,12-14H,8-11H2,1H3,(H,21,24) |
InChI Key |
UWEQKNRSGWXBEU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)NC3CCN(CC3)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
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